molecular formula C11H13ClN2O4 B8540259 Ethyl (4-chloro-2-nitrobenzyl)aminoacetate

Ethyl (4-chloro-2-nitrobenzyl)aminoacetate

Cat. No.: B8540259
M. Wt: 272.68 g/mol
InChI Key: HUQAKDKXBINBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-chloro-2-nitrobenzyl)aminoacetate is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

ethyl 2-[(4-chloro-2-nitrophenyl)methylamino]acetate

InChI

InChI=1S/C11H13ClN2O4/c1-2-18-11(15)7-13-6-8-3-4-9(12)5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3

InChI Key

HUQAKDKXBINBQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.84 g (28.3 mmol) of 4-chloro-2-nitrotoluene was dissolved in 50 ml of benzene. 50 mg of perbenzoic acid and 6.0 g (34 mmol) of N-bromosuccinimide were added to the obtained solution, and the obtained solution was stirred at 80° C. overnight. The reaction solution was treated with ethyl acetate as the extracting solvent by an ordinary method to obtain the crude product. The crude product was dissolved in 100 ml of ethanol. 11.9 g (84.9 mmol) of glycine ethyl ester hydrochloride and 8.9 g (106 mmol) of sodium hydrogencarbonate were added to the obtained solution, and they were stirred at 80° C. for 4 hours. The insoluble matter was removed by the filtration, and the solvent was evaporated. After the extraction with ethyl acetate followed by washing with 1 N hydrochloric acid, the obtained aqueous layer was made basic with 1 N sodium hydroxide. After the extraction with ethyl acetate, the obtained organic layer was washed with saturated aqueous sodium chloride solution and then dried. The solvent was evaporated to obtain the title compound.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.9 g
Type
reactant
Reaction Step Four
Quantity
8.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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